In Vitro Anti-Amebic Potency: Diloxanide Furoate vs. Diloxanide Free Base
Diloxanide furoate, the ester prodrug, demonstrates direct in vitro activity against E. histolytica at low concentrations, with MIC values ranging from 1.95 to 2.5 μg/mL across different strains. Notably, the free base diloxanide is a weaker amoebicide than its furoate ester, despite being the hydrolyzed active form . This differential potency underscores that the furoate ester form is not merely a pharmacokinetic convenience but possesses intrinsic anti-amebic activity that contributes to therapeutic efficacy.
| Evidence Dimension | In vitro potency against E. histolytica |
|---|---|
| Target Compound Data | Diloxanide furoate: MIC 1.95–2.5 μg/mL against BYso, SFL3 strains |
| Comparator Or Baseline | Diloxanide (free base): Weaker amoebicide than furoate ester (qualitative, no quantitative MIC provided in source) |
| Quantified Difference | Furoate ester demonstrates superior in vitro potency; nonpolar esters of diloxanide are more potent than polar ones |
| Conditions | In vitro susceptibility testing; E. histolytica strains BYso (bacteria-associated), SFL3 (Crithidia-associated and axenic) |
Why This Matters
Procurement of the furoate ester rather than the free base is scientifically justified by superior intrinsic anti-amebic potency, not merely improved oral bioavailability.
